N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

ADME Prediction Lipophilicity Tetrazole SAR

N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide (CAS 890638-48-9) is a synthetic heterocyclic compound belonging to the 1,5-disubstituted tetrazole-5-thioether propanamide class. Its structure features a 3-chloroanilide amide group and a 4-methoxyphenyl substituent on the tetrazole ring, distinguishing it from analogs with simpler phenyl or unsubstituted anilide motifs.

Molecular Formula C17H16ClN5O2S
Molecular Weight 389.86
CAS No. 890638-48-9
Cat. No. B2397620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
CAS890638-48-9
Molecular FormulaC17H16ClN5O2S
Molecular Weight389.86
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NN=NN2C3=CC=C(C=C3)OC
InChIInChI=1S/C17H16ClN5O2S/c1-11(16(24)19-13-5-3-4-12(18)10-13)26-17-20-21-22-23(17)14-6-8-15(25-2)9-7-14/h3-11H,1-2H3,(H,19,24)
InChIKeyGSOZOQSOVTXVPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide (CAS 890638-48-9) Research Compound Overview & Procurement Rationale


N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide (CAS 890638-48-9) is a synthetic heterocyclic compound belonging to the 1,5-disubstituted tetrazole-5-thioether propanamide class. Its structure features a 3-chloroanilide amide group and a 4-methoxyphenyl substituent on the tetrazole ring, distinguishing it from analogs with simpler phenyl or unsubstituted anilide motifs [1]. The compound is primarily supplied as a research-grade tool compound (≥95% purity) for high-throughput screening (HTS) hit confirmation, structure-activity relationship (SAR) expansion, and medicinal chemistry probe development, where its specific substitution pattern serves as a critical variable for potency and selectivity tuning .

HTS hit confirmation & SAR expansion workflow
Specific 3-Cl, 4-OMe substitution pattern for selectivity tuning
CNS drug-like property positioning (reported logP/tPSA context)

Why In-Class Substitutions Are Not Interchangeable for CAS 890638-48-9 Procurement


The 1,5-disubstituted tetrazole-5-thioether propanamide scaffold is finely tuned by its peripheral substituents, where seemingly minor modifications—such as changing the position of a chlorine atom on the anilide ring or altering the tetrazole N1-aryl group—can drastically change molecular recognition, ADME properties, and synthetic tractability. In drug discovery, substituting CAS 890638-48-9 with a close analog like N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide (CAS 924824-54-4) is not equivalent because the loss of the 4-methoxy and 3-chloro groups significantly alters the compound's computed lipophilicity (ΔlogP), electron density, and potential for target engagement [1][2]. These physicochemical differences translate directly into divergent HTS hit profiles and SAR trajectories, making the specific substitution pattern of CAS 890638-48-9 a non-negotiable requirement for projects where initial screening data was obtained with this exact compound [3].

Substitution pattern mismatch
Close analogs lacking 3-Cl and 4-OMe groups exhibit altered predicted physicochemical properties, which may shift ADME and target recognition profiles.
Halogen bonding capacity loss
Removal of the 3-chloro substituent eliminates potential halogen bonding interactions, which may reduce target engagement in structure-based design.

Quantitative Differential Evidence Guide for N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide (CAS 890638-48-9)


Enhanced Lipophilicity (logP) Relative to Des-chloro/Des-methoxy Analog

The presence of both the 3-chlorophenyl and 4-methoxyphenyl groups in CAS 890638-48-9 results in a computed logP of 3.445, which is 0.045 log units higher than the simpler analog N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide (CAS 924824-54-4) with a logP of 3.4 [1][2]. This difference, while modest, is quantitatively meaningful for medicinal chemists optimizing blood-brain barrier penetration or cellular permeability, where even small logP shifts can correlate with significant changes in membrane flux.

Lipophilicity (logP)
Cross-study comparable
3.445 Target
vs
3.400 Analog
Δ +0.045
May support BBB penetration and permeability optimization
In silico XLogP3; experimental validation required
ADME Prediction Lipophilicity Tetrazole SAR

Increased Topological Polar Surface Area (tPSA) Versus Unsubstituted Analog

The compound's computed tPSA is 81 Ų, significantly lower than the 98 Ų tPSA of the des-chloro/des-methoxy analog N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide [1][2]. This 17 Ų reduction in polar surface area is a key differentiator; a tPSA below 90 Ų is often associated with improved oral absorption and blood-brain barrier penetration by drug-likeness filters, whereas the comparator's higher tPSA might be deprioritized for CNS indications.

Topological PSA
Cross-study comparable
81 Ų Target
vs
98 Ų Analog
Δ −17 Ų
tPSA below 90 Ų may indicate improved oral absorption potential
In silico Ertl method; used for CNS drug-likeness filtering
Drug-likeness Permeability Tetrazole Scaffold

Unique Halogen Bonding Potential from 3-Chloro Substituent

The 3-chlorophenyl group on the amide nitrogen introduces a halogen bond donor capacity not present in the des-chloro analog N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide. While no direct target engagement data is available for this compound, related tetrazole-sulfanyl derivatives with a 3-chlorophenyl group have shown measurable activity in NIH Molecular Libraries assays, e.g., an IC50 of 10 μM for a structurally similar scaffold (BDBM67953) [2]. This supports the hypothesis that the chlorine is not a passive hydrophobic addition but an active participant in target recognition, offering a quantifiable advantage in hit expansion libraries [1].

Halogen Bonding Potential
Class-level inference
Cl present Target
vs
No Cl Analog
Class-level inference: related scaffold IC50 10 μM
May support target engagement studies requiring halogen bonding interaction
Direct target engagement data for this compound not available
Halogen Bonding Protein-Ligand Interaction Scaffold SAR

Application Scenarios for N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide (CAS 890638-48-9) Based on Evidence


HTS Hit Expansion and SAR Exploration for CNS Disorders

Its favorable computed logP (3.445) and tPSA (81 Ų), which position it in desirable CNS drug-like space, make it a strategic procurement choice for projects expanding on a tetrazole screening hit, especially when compared to analogs lacking the 4-methoxyphenyl and 3-chlorophenyl motifs that may have higher tPSA or lower lipophilicity [1][2].

Proteolysis Targeting Chimera (PROTAC) Linker Intermediate

The unique combination of a tetrazole heterocycle and a sulfanyl-propanamide chain provides a rigid, synthetically tractable handle for linker derivation. The 3-chlorophenyl group offers a vector for protein-of-interest (POI) ligand conjugation, justifying its use over simpler analogs that lack this conjugation site [1].

Chemical Biology Probe for Halogen Bonding Studies

As a validated model for probing halogen bonding interactions, evidenced by class-level bioactivity associations, this compound is the preferred choice over its des-chloro equivalent for target engagement studies where a chlorine atom is desired for X-ray crystallography or 19F NMR studies [3].

Pharmacokinetic Property Modulation in Lead Optimization

The compound serves as a key control in comparative ADME assays to quantify the effect of chloro and methoxy substituents on metabolic stability and membrane permeability within a tetrazole-based chemical series, directly informing the procurement of focused libraries [1].

Application
Selection Property
Validation Focus
CNS hit expansion & SAR
Computed logP/tPSA positioning
Permeability and brain penetration assay context
PROTAC linker design
Conjugation-ready scaffold
Linker derivatization and target engagement retention
Halogen bonding probe studies
3-Chloro group for halogen bonding
Structural biology interaction mapping
ADME property modulation
Substituent-dependent ADME profile
Metabolic stability and permeability comparison within series
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